molecular formula C19H21F3N4O B2608860 6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2097873-33-9

6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2608860
CAS No.: 2097873-33-9
M. Wt: 378.399
InChI Key: XNANJROYDJQORP-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a complex organic compound featuring a cyclopropyl group, a trifluoromethyl-substituted pyridine, and a piperidine moiety linked to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 3-(trifluoromethyl)pyridine with piperidine under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

  • Cyclopropylation: : The cyclopropyl group is introduced via a cyclopropanation reaction, which can be performed using diazomethane or a similar reagent in the presence of a catalyst like rhodium or copper.

  • Dihydropyrimidinone Formation: : The final step involves the condensation of the piperidine intermediate with a suitable dihydropyrimidinone precursor. This step often requires acidic or basic conditions to promote the cyclization and formation of the dihydropyrimidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the dihydropyrimidinone ring, potentially converting it to a tetrahydropyrimidinone. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the piperidine and pyridine rings.

    Reduction: Reduced forms of the dihydropyrimidinone ring.

    Substitution: Substituted pyridine derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, 6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one could be explored for its potential therapeutic applications. Its structural features suggest it might interact with specific biological pathways, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might also make it suitable for use in specialty chemical applications.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the piperidine and dihydropyrimidinone moieties may interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares the piperidine moiety but differs in the core structure and substituents.

    3-(Trifluoromethyl)pyridine: A simpler analog that lacks the piperidine and dihydropyrimidinone components.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the complex heterocyclic structure.

Uniqueness

6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is unique due to its combination of a cyclopropyl group, a trifluoromethyl-substituted pyridine, and a piperidine moiety linked to a dihydropyrimidinone core. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

6-cyclopropyl-3-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-7-23-18(15)25-8-5-13(6-9-25)11-26-12-24-16(10-17(26)27)14-3-4-14/h1-2,7,10,12-14H,3-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNANJROYDJQORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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